3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15152353
InChI: InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32)
SMILES:
Molecular Formula: C26H20N4O5
Molecular Weight: 468.5 g/mol

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15152353

Molecular Formula: C26H20N4O5

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C26H20N4O5
Molecular Weight 468.5 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32)
Standard InChI Key BMVVRLUKAKXBEE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C

Introduction

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound derived from the quinazoline-2,4(1H,3H)-dione scaffold. This chemical structure incorporates multiple functional groups, including a benzodioxole moiety, a dimethylphenyl-substituted oxadiazole ring, and a quinazoline dione core. These structural features suggest potential biological activities, as quinazoline derivatives are widely recognized for their pharmacological properties.

Quinazoline Core

The quinazoline-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry due to its versatility in biological interactions. It has been extensively studied for its potential as an antimicrobial and anticancer agent .

Benzodioxole Substitution

The benzodioxole group attached at the 3-position enhances the compound's lipophilicity and may contribute to its interaction with hydrophobic pockets in biological targets .

Oxadiazole Ring

The oxadiazole moiety at the 7-position is known for its bioisosteric properties, often improving metabolic stability and binding affinity to enzymes such as bacterial DNA gyrase and topoisomerase IV .

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the quinazoline dione scaffold from anthranilic acid.

  • Functionalization with benzodioxole and oxadiazole groups through multi-step alkylation and cyclization reactions.

  • Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to confirm the structure .

Antitumor Potential

Quinazolinone derivatives are known for their antitumor activity through mechanisms such as EGFR inhibition and DNA intercalation . The presence of electron-donating groups like dimethylphenyl enhances cytotoxicity against cancer cells.

Antioxidant Activity

Studies on similar compounds incorporating heterocyclic moieties have shown significant radical scavenging activity in DPPH assays . The benzodioxole group may contribute to antioxidant properties.

Research Findings

PropertyDetails
Molecular FormulaC22H18N4O5
Molecular WeightApproximately 418 g/mol
Antimicrobial ActivityModerate activity against Staphylococcus aureus and Escherichia coli .
Antitumor ScreeningPotential EGFR inhibition; moderate cytotoxicity observed in related studies .
Antioxidant PotentialLikely due to benzodioxole moiety; strong radical scavenging activity reported in analogs .

Antimicrobial Mechanism

The oxadiazole ring enhances binding to bacterial enzymes by mimicking natural substrates. This disrupts DNA replication processes, leading to bacterial death .

Antitumor Mechanism

Quinazoline derivatives inhibit EGFR signaling pathways involved in tumor growth and survival. The electron-donating groups may improve receptor binding affinity .

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